Naringin dihydrochalcone Naringin dihydrochalcone Naringin dihydrochalcone is a member of flavonoids and a glycoside.
Brand Name: Vulcanchem
CAS No.: 18916-17-1
VCID: VC0536702
InChI: InChI=1S/C27H34O14.2ClH/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12;;/h2-3,5-6,8-9,11,18,20-29,31-37H,4,7,10H2,1H3;2*1H/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+;;/m0../s1
SMILES: OC1=C(C(CCC2=CC=C(O)C=C2)=O)C(O)=CC(O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O[C@@]4([H])[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O4)=C1
Molecular Formula: C27H36Cl2O14
Molecular Weight: 655.5 g/mol

Naringin dihydrochalcone

CAS No.: 18916-17-1

Cat. No.: VC0536702

Molecular Formula: C27H36Cl2O14

Molecular Weight: 655.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Naringin dihydrochalcone - 18916-17-1

Specification

CAS No. 18916-17-1
Molecular Formula C27H36Cl2O14
Molecular Weight 655.5 g/mol
IUPAC Name 1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrochloride
Standard InChI InChI=1S/C27H34O14.2ClH/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12;;/h2-3,5-6,8-9,11,18,20-29,31-37H,4,7,10H2,1H3;2*1H/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+;;/m0../s1
Standard InChI Key RPVZIVRDAAJKKC-AABGXAHHSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl
SMILES OC1=C(C(CCC2=CC=C(O)C=C2)=O)C(O)=CC(O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O[C@@]4([H])[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O4)=C1
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl
Appearance Solid powder

Introduction

Chemical Synthesis and Structural Characterization

Synthesis Pathways

NDC is synthesized via the hydrogenation of naringin, a process optimized for industrial scalability. The reaction involves dissolving naringin in an alkaline ethanol solution, followed by catalytic hydrogenation using palladium on activated charcoal under high-pressure conditions (1–2 MPa) at 55°C . This method achieves a yield of 98% with high purity (98.9%), making it economically viable for large-scale production . Key parameters such as temperature, solvent ratio, and catalyst loading are critical to maximizing efficiency, as demonstrated by response surface methodology (RSM) models .

Table 1: Optimal Conditions for Naringin Extraction and NDC Synthesis

ParameterOptimal ValueSource
Extraction Temperature67°C
Solid-Liquid Ratio54:1 (mL/g)
Extraction Time2.8 hours
Hydrogenation Pressure1–2 MPa
Catalyst Loading3 g Pd/C per 2000 mL

Structural Analysis

Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy confirm NDC’s structural integrity. Key FTIR peaks include:

  • 3280 cm⁻¹: O-H stretching of phenolic and alcoholic groups .

  • 1630 cm⁻¹: Carbonyl (C=O) stretching vibration .

  • 1520–1440 cm⁻¹: Aromatic C=C skeletal vibrations .

NMR data further elucidate the molecule’s conformation:

  • 1H^1 \text{H} NMR (500 MHz, DMSO-d6): Signals at δ 5.35 (s, 1H, H-2) and δ 3.20–3.80 (m, sugar protons) confirm the dihydrochalcone backbone and glycosidic linkage .

  • 13C^{13} \text{C} NMR (126 MHz, DMSO-d6): Peaks at δ 197.22 (C=O) and δ 101.07 (anomeric carbon) validate the reduction of naringin’s flavanone ring to a dihydrochalcone structure .

Pharmacological Properties and Mechanisms

Neuroprotective Effects in Alzheimer’s Disease

NDC demonstrates remarkable efficacy in mitigating Alzheimer’s disease (AD) pathology through multi-target mechanisms:

  • Amyloid-β (Aβ) Clearance: In transgenic AD mice, NDC reduced hippocampal Aβ plaque density by 40–50% compared to controls, as quantified via immunohistochemistry .

  • Neuroinflammation Suppression: NDC downregulated pro-inflammatory cytokines (TNF-α, IL-6) by 60–70% in microglial BV-2 cells, correlating with reduced astrocyte activation in vivo .

  • Neurogenesis Enhancement: BrdU/NeuN double-labeling revealed a 2.5-fold increase in hippocampal neurogenesis in NDC-treated mice, suggesting regenerative potential .

Lipid-Lowering Activity

NDC’s hypolipidemic effects are validated through in vitro and cellular models:

  • Bile Acid Binding: Simulated gastrointestinal assays showed NDC binds 35–45% of glycocholic and taurocholic acids, reducing lipid absorption .

  • HepG2 Cell Model: In high-cholesterol-induced HepG2 cells, NDC (200 μM) decreased intracellular total cholesterol (TC) by 30% and low-density lipoprotein (LDL-C) by 25%, while elevating high-density lipoprotein (HDL-C) by 15% .

Table 2: Lipid-Modulating Effects of NDC in HepG2 Cells

ParameterNDC (100 μM)NDC (200 μM)Control
TC (mg/g protein)12.4 ± 1.29.8 ± 0.916.7 ± 1.5
LDL-C (mg/g)8.2 ± 0.76.1 ± 0.510.5 ± 0.9
HDL-C (mg/g)3.5 ± 0.34.1 ± 0.42.9 ± 0.2

Antioxidant Capacity

NDC’s radical-scavenging activity, measured via DPPH assay, shows an IC₅₀ of 28.4 μM, surpassing naringin (IC₅₀ = 45.6 μM) . This enhanced antioxidant profile is attributed to the dihydrochalcone moiety’s improved electron-donating capacity .

Applications in Functional Foods and Therapeutics

Dietary Supplements

NDC’s GRAS (Generally Recognized As Safe) status and sweetening potency (500–600× sucrose) make it ideal for functional foods targeting metabolic disorders . Clinical trials are warranted to validate its efficacy in human populations.

Neuroprotective Formulations

Given its blood-brain barrier permeability and multi-target action, NDC is a candidate for AD therapeutics. Combinatorial regimens with acetylcholinesterase inhibitors (e.g., donepezil) may synergistically enhance cognitive outcomes .

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